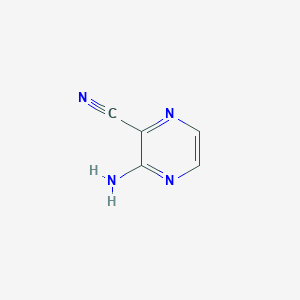

3-Aminopyrazine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-4-5(7)9-2-1-8-4/h1-2H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIZLEHIVRHDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355839 | |

| Record name | 3-aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25911-65-3 | |

| Record name | 3-aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminopyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminopyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazine-2-carbonitrile is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrazine core, substituted with an amino and a nitrile group, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. Derivatives of this compound have been investigated for their potential as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), making them promising candidates for anticancer therapies.[1][2] Furthermore, related structures have been explored for their antimycobacterial properties, targeting enzymes like prolyl-tRNA synthetase.[3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted through computational models and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄ | - |

| Molecular Weight | 120.12 g/mol | - |

| Melting Point | 191.9 °C | |

| Boiling Point | 364.8 ± 42.0 °C (Predicted) | |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | |

| pKa | 1.45 ± 0.10 (Predicted) | |

| Solubility | Data for the closely related 3-aminopyrazine-2-carboxylic acid: Sparingly soluble in DMSO, slightly soluble in Methanol.[4][5] | |

| LogP | Data for the closely related 3-aminopyrazine-2-carboxylic acid: XLogP3-AA of -0.2 (Computed).[6] | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C in a dark place.[7] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the compound into the sealed end.[1]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[8]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9] For a pure compound, this range should be narrow (0.5-1.5 °C).

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).[10]

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

-

Phase Separation: After agitation, the suspension is allowed to stand to let the undissolved solid settle. The sample is then centrifuged to ensure complete separation of the solid from the saturated solution.[10]

-

Analysis: A carefully measured aliquot of the clear supernatant is withdrawn, diluted appropriately, and its concentration is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.[11] The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized base (e.g., NaOH), and the pH is recorded after each addition of the titrant. To determine the pKa of the conjugate acid, a back-titration with a standardized acid (e.g., HCl) would be performed.[2]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[2]

LogP Determination (RP-HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for its estimation.

Apparatus:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase (e.g., buffered aqueous solution and an organic modifier like methanol or acetonitrile)

-

A set of reference compounds with known LogP values

Procedure:

-

Standard Curve Generation: A series of standard compounds with known LogP values spanning a relevant range are injected into the HPLC system. Their retention times (t_R) are recorded.[12] The capacity factor (k) for each standard is calculated.

-

Calibration: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards.[12]

-

Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured to calculate its log k value.

-

LogP Calculation: The log k value of the test compound is then used to interpolate its LogP from the linear regression of the calibration curve.[12]

Visualizations

Generic Kinase Signaling Pathway

Derivatives of this compound have been explored as kinase inhibitors. The diagram below illustrates a simplified, generic signaling pathway that such inhibitors target. The inhibitor competes with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrate proteins and blocking the signal transduction cascade.

Caption: Generic Kinase Inhibition Pathway.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of pyrazine derivatives, including those derived from this compound, follows a standard sequence of chemical reaction, product isolation, and purification.

Caption: General Experimental Workflow.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. m.youtube.com [m.youtube.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chembk.com [chembk.com]

- 5. 3-Aminopyrazine-2-carboxylic acid CAS#: 5424-01-1 [chemicalbook.com]

- 6. 3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 25911-65-3 [sigmaaldrich.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-depth Technical Guide to the NMR Analysis of 3-Aminopyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 3-aminopyrazine-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. This document outlines predicted proton (¹H) and carbon-¹³ (¹³C) NMR spectral data, details experimental protocols for sample preparation and analysis, and presents a logical workflow for the structural elucidation of this compound.

Core Data Presentation

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including substituted aminopyrazines and other nitrogen-containing aromatic heterocycles. The data is presented for a sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | Doublet (d) | 1H | H-5 |

| ~8.05 | Doublet (d) | 1H | H-6 |

| ~7.50 | Broad Singlet (br s) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-3 |

| ~145.0 | C-5 |

| ~140.0 | C-6 |

| ~120.0 | C-2 |

| ~115.0 | -CN |

Experimental Protocols

A standardized and carefully executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its ability to dissolve a wide range of polar organic compounds and its relatively high boiling point. Other deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) may be used depending on the sample's solubility and the desired experimental conditions.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.

-

Procedure:

-

Weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Add 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

-

¹H NMR Experiment:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.

-

Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Experiment:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

Referencing: The spectrum should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis and the key structural features of this compound.

Caption: Workflow for NMR analysis of this compound.

Caption: Key proton and functional groups of this compound.

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Aminopyrazine-2-carbonitrile

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern synthetic methodologies for 3-aminopyrazine-2-carbonitrile and its derivatives. This class of compounds has garnered significant attention in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and biological signaling pathways.

Introduction: The Pyrazine Core in Medicinal Chemistry

Pyrazine derivatives are a prominent class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This structural motif is a common feature in a multitude of biologically active molecules and approved pharmaceuticals. The unique electronic properties and synthetic tractability of the pyrazine ring make it a valuable building block in the design of novel drugs. Derivatives of this compound, in particular, have demonstrated a wide range of biological activities, including anticancer, antimycobacterial, antibacterial, and antifungal properties.[1]

Historical Synthesis: A Foundational Approach

While the precise first synthesis of this compound is not easily traced in the literature, a foundational and historically significant method for constructing the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. A key and versatile precursor for many nitrogen-containing heterocycles, including pyrazines, is diaminomaleonitrile (DAMN).[2][3][4] The reaction of DAMN with an α-ketoaldehyde, such as glyoxal or its derivatives, represents a classic and straightforward approach to the this compound core.

This de novo synthesis strategy establishes the core scaffold, which can then be further functionalized.

Representative Historical Synthesis Protocol: Condensation of Diaminomaleonitrile (DAMN) with Phenylglyoxal

This protocol describes the synthesis of a 3-amino-6-phenylpyrazine-2-carbonitrile, illustrating the general principle of pyrazine ring formation from DAMN.

Materials:

-

Diaminomaleonitrile (DAMN)

-

Phenylglyoxal monohydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve diaminomaleonitrile (1.0 equivalent) and phenylglyoxal monohydrate (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Modern Synthetic Methodologies and Derivatization

The this compound scaffold provides multiple handles for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Key strategies include functionalization of the pyrazine ring, typically at positions 5 and 6, and modification of the 3-amino and 2-carbonitrile groups.

Synthesis of the Core and its Analogs

Modern approaches to the core structure and its immediate analogs often involve cyclization reactions.

Table 1: Synthesis of this compound Analogs

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Diaminomaleonitrile, Phenylglyoxal monohydrate | Ethanol, Acetic acid (catalytic), Reflux, 4-6 h | 3-Amino-6-phenylpyrazine-2-carbonitrile | Not specified | [2] |

Derivatization of the this compound Core

Functional group transformations are extensively used to build upon the core scaffold.

Table 2: Derivatization of the this compound Scaffold

| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Amino-6-bromopyrazine-2-carbonitrile | Suzuki-Miyaura Cross-Coupling | Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane/H₂O (4:1), Microwave, 120 °C, 30-60 min | 3-Amino-6-arylpyrazine-2-carbonitrile | 23-99 | [5] |

| 3-Aminopyrazine-2-carboxylic acid | Amidation | Benzylamine/alkylamine/aniline, 1,1'-Carbonyldiimidazole (CDI), DMSO, Microwave, 120 °C, 30 min | N-substituted-3-aminopyrazine-2-carboxamide | 27-91 | [1][6] |

| Methyl 3-aminopyrazine-2-carboxylate | Acylation | Acyl chloride, Pyridine, Dichloromethane, 0 °C to room temperature, 2-4 h | Methyl 3-(acylamino)pyrazine-2-carboxylate | Not specified | [2] |

| 3-Aminopyrazine-2-carboxylic acid | Esterification | Methanol, H₂SO₄ (conc.), 0 °C to room temperature, 48 h | Methyl 3-aminopyrazine-2-carboxylate | Not specified | [1] |

| 3-Aminopyrazine-2-carboxylic acid | Esterification | SOCl₂, Methanol, 75 °C, 4 h | Methyl 3-aminopyrazine-2-carboxylate | 66.7 |

Detailed Experimental Protocols for Derivatization

Protocol 3.3.1: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

Materials:

-

3-Amino-6-bromopyrazine-2-carbonitrile

-

Arylboronic acid

-

Pd(dppf)Cl₂

-

Sodium carbonate

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

-

Evacuate and backfill the vial with nitrogen gas three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[2][5]

Protocol 3.3.2: Amidation of 3-Aminopyrazine-2-carboxylic Acid

Materials:

-

3-Aminopyrazine-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Appropriate amine (benzylamine, alkylamine, or aniline)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1-1.3 equivalents) and stir the mixture at room temperature until CO₂ evolution ceases (approx. 2 hours).

-

Add the appropriate amine (1.2-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

-

After cooling, pour the reaction mixture into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1][6]

Protocol 3.3.3: Acylation of the 3-Amino Group

Materials:

-

Methyl 3-aminopyrazine-2-carboxylate

-

Acyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add anhydrous pyridine (1.5 equivalents) and stir for 5 minutes.

-

Add the desired acyl chloride (1.2 equivalents) dropwise to the reaction mixture while stirring.

-

Continue the reaction at room temperature for 48 hours, monitoring progress by TLC.

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the crude product using automated flash chromatography.[7]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are key targets in oncology. One of the most notable applications is the inhibition of Fibroblast Growth Factor Receptors (FGFRs).

FGFR Signaling Pathway Inhibition

Aberrant FGFR signaling is a crucial driver in the proliferation and survival of various cancer cells. Small molecule inhibitors based on the this compound scaffold have been developed to block this pathway. These inhibitors typically function by competing with ATP for the kinase domain of the FGFR, thereby preventing autophosphorylation and the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.[5]

Caption: FGFR signaling pathway and its inhibition by this compound derivatives.

Synthetic Workflow and Logic

The synthesis and diversification of this compound derivatives follow a logical workflow, beginning with the construction of the core scaffold, followed by strategic functionalization to explore the chemical space and optimize for biological activity.

Caption: Logical workflow for the synthesis and diversification of this compound derivatives.

Conclusion

The this compound scaffold is a well-established and highly versatile platform in medicinal chemistry. Its historical synthesis through the condensation of readily available precursors has paved the way for the development of numerous modern synthetic methodologies. These methods allow for extensive derivatization, leading to the creation of large compound libraries for drug discovery programs. The demonstrated success of these derivatives as potent inhibitors of key biological targets, such as FGFRs, underscores the importance of this scaffold and ensures its continued exploration in the pursuit of novel therapeutics.

References

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Reactivity and Functional Group Transformations of 3-Aminopyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Aminopyrazine-2-carbonitrile

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyrazine ring substituted with both an amino and a cyano group, provides multiple reactive sites for functional group transformations and the construction of more complex molecular architectures.[3] The pyrazine scaffold is a privileged motif found in numerous biologically active compounds, and derivatives of this compound have shown potential as kinase inhibitors for cancer therapy and as antimycobacterial agents.[1][2] This guide details the core reactivity of this molecule and provides an overview of its key functional group transformations.

Core Reactivity and Functional Group Transformations

The reactivity of this compound is governed by its three key features: the exocyclic amino group, the cyano group, and the pyrazine ring itself. The amino group is a strong nucleophile, the cyano group can undergo hydrolysis or cycloaddition, and the nitrogen atoms in the pyrazine ring can also act as nucleophilic centers.[3]

Reactivity of the Amino Group (-NH2)

The primary amine at the C3 position is a potent nucleophile and readily undergoes reactions such as acylation and formylation.

-

Acylation: The amino group can be acylated using acyl chlorides in the presence of a base like pyridine.[4] This reaction is fundamental for creating amide derivatives, which are common in drug candidates. Due to the low nucleophilicity of the amine, direct acylation of the corresponding 3-aminopyrazine-2-carboxamide is often difficult; therefore, the transformation is typically performed on the more reactive methyl ester precursor, followed by ammonolysis.[4]

-

Amidine Formation: The amino group can be converted into a dimethylaminomethyleneamino group using reagents like dimethylformamide and phosphoryl chloride.[5] This amidine derivative serves as a key intermediate for the synthesis of fused heterocyclic systems, such as pteridines.[5] Another related transformation involves reacting the amino group with triethyl orthoformate and acetic anhydride to produce an ethoxymethyleneamino derivative, which is also a precursor for pteridine synthesis.[5]

Reactivity of the Cyano Group (-CN)

The cyano group is a versatile functional handle that can be transformed into other nitrogen-containing groups.

-

Formation of Amidrazones: The cyano group can react with hydrazine hydrate to form a carboxamidrazone.[5] This transformation introduces a new reactive moiety that can be used for further cyclization reactions.

Cyclization Reactions

The true synthetic power of this compound lies in its ability to serve as a scaffold for building fused heterocyclic systems. The adjacent amino and cyano groups are perfectly positioned for intramolecular cyclization reactions.

-

Pteridine Synthesis: Pteridines, which are composed of fused pyrimidine and pyrazine rings, are an important class of compounds with diverse biological activities. This compound and its derivatives are common starting materials for pteridine synthesis. For instance, reacting the intermediate 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile with ammonium acetate leads to the formation of 4-aminopteridine.[5] Similarly, reaction with sodium hydrosulfide yields pteridine-4-thione.[5] A straightforward method involves heating this compound with formamidine acetate.[5]

-

Pyrazolo[3,4-b]pyrazine Synthesis: Condensation with hydrazine derivatives leads to the formation of fused pyrazolo[3,4-b]pyrazines.[3] This reaction can produce two different regioisomers depending on which nitrogen atom of the pyrazine ring participates in the cyclization.[3] The reaction conditions, including the solvent and temperature, as well as the electronic and steric properties of the hydrazine substituent, can influence the regioselectivity of this transformation.[3]

Data Presentation: Summary of Key Transformations

The following table summarizes key reactions and transformations involving this compound and its derivatives.

| Starting Material | Reagents | Product Type | Yield | Ref. |

| This compound | Dimethylformamide, Phosphoryl chloride | 3-(Dimethylaminomethyleneamino)pyrazine-2-carbonitrile | N/A | [5] |

| This compound | Triethyl orthoformate, Acetic anhydride | 3-Ethoxymethyleneaminopyrazine-2-carbonitrile | N/A | [5] |

| This compound | Formamidine acetate, 140 °C | 4-Aminopteridine | N/A | [5] |

| This compound | Phenylhydrazine, Glacial acetic acid, Reflux | Pyrazolo[3,4-b]pyrazine derivative | N/A | [3] |

| Methyl 3-aminopyrazine-2-carboxylate | Acyl chloride, Pyridine, DCM, 48h, RT | Methyl 3-acylaminopyrazine-2-carboxylate | N/A | [4] |

| Methyl 3-acylaminopyrazine-2-carboxylate | 2M Ammonia in ethanol, 24h, RT | 3-Acylaminopyrazine-2-carboxamide | 90-99% | [4] |

| 3-Acylaminopyrazine-2-carboxamide | KOH, H2O, DMSO, 50 °C | Pteridine derivative | N/A | [4] |

| 3-Aminopyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), Amine, DMSO, MW | N-substituted 3-aminopyrazine-2-carboxamide | 42-55% | [6] |

Experimental Protocols

Protocol 1: Acylation of Methyl 3-aminopyrazine-2-carboxylate

This protocol is adapted from a general procedure for the acylation of the amino group.[4]

-

Disperse 4 mmol of methyl 3-aminopyrazine-2-carboxylate in 20 mL of dichloromethane (DCM) under an inert argon atmosphere.

-

Stir the dispersion for 5 minutes at room temperature.

-

Add 1.5 equivalents of anhydrous pyridine and continue stirring for another 5 minutes.

-

Add 1.2 equivalents of the desired acyl chloride dropwise to the reaction mixture.

-

Continue stirring at room temperature for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude monoacylated product. Further purification may be required.

Protocol 2: Ammonolysis of Methyl Ester to Carboxamide

This protocol describes the conversion of the methyl ester to the primary amide.[4]

-

Add 1 mmol of the methyl 3-acylaminopyrazine-2-carboxylate intermediate to an excess of 2 M ammonia in anhydrous ethanol.

-

Stir the reaction mixture continuously at room temperature for 24 hours.

-

Evaporate the solvent and unreacted ammonia under reduced pressure.

-

The final solid carboxamide product is recovered with a high yield (typically 90-99%).

Protocol 3: Synthesis of Pyrazolo[3,4-b]pyrazines

This representative protocol is for the cyclocondensation with a hydrazine derivative.[3]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid.

-

Add 1.1 equivalents of phenylhydrazine to the solution.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. A precipitate may form.

-

Pour the reaction mixture into ice-cold water to fully precipitate the crude product.

-

Collect the product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Visualizations: Reaction Schemes and Workflows

Caption: Overview of major reaction pathways for this compound.

Caption: Workflow for the synthesis of 3-acylaminopyrazine-2-carboxamides.

Applications in Drug Development

The this compound scaffold is a key building block for developing novel therapeutic agents, particularly in oncology.[1] Derivatives have been designed as potent and selective kinase inhibitors, which are crucial for controlling cell signaling pathways implicated in cancer growth and proliferation.[1] For example, compounds based on this core have been developed as inhibitors of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response pathway.[1] Inhibiting CHK1 can make cancer cells more susceptible to chemotherapy. More recently, derivatives have also been identified as promising pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, targeting signaling pathways involved in various cancers.[7]

Caption: Aminopyrazine derivatives function by blocking kinase signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Pteridine studies. Part XLI. New routes to 4-aminopteridines via 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic properties of the 3-Aminopyrazine-2-carbonitrile ring system

An In-depth Technical Guide to the Electronic Properties of the 3-Aminopyrazine-2-carbonitrile Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Its unique electronic architecture, characterized by the interplay of the electron-withdrawing nitrile group and the electron-donating amino group on the pyrazine core, imparts a range of valuable physicochemical and biological properties. This technical guide provides a comprehensive overview of the electronic properties of this ring system, supported by computational data, and details common synthetic methodologies and characterization techniques.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives is primarily achieved through cyclization and condensation reactions. A prevalent and effective method involves the condensation of an α-dicarbonyl compound with a 1,2-diamine.[1]

General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

A common route to derivatives involves the conversion of the readily available 3-aminopyrazine-2-carboxylic acid into its corresponding carboxamides. This transformation enhances the scaffold's utility for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis via CDI Activation

This protocol details the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid using 1,1'-Carbonyldiimidazole (CDI) as an activating agent, often accelerated by microwave irradiation.[2]

-

Activation: Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous Dimethyl Sulfoxide (DMSO). Add 1,1'-Carbonyldiimidazole (CDI) (1.1-1.3 equivalents) and stir the mixture at room temperature. The reaction is monitored by the cessation of CO2 evolution (bubbling), typically taking 5-10 minutes.[2]

-

Amine Addition: To the activated intermediate, add the desired primary or secondary amine (e.g., benzylamine, alkylamine, or aniline) (1.2-1.5 equivalents).[2]

-

Reaction: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).[1]

-

Workup and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The product is then collected by filtration, washed, and purified, commonly by column chromatography on silica gel.[3]

Structural and Electronic Properties

The electronic nature of the this compound ring is governed by the electron-deficient pyrazine ring, modulated by the push-pull effect of the amino (-NH2) and nitrile (-CN) substituents. To provide a quantitative understanding, Density Functional Theory (DFT) calculations were performed at the B3LYP/6-311++G(d,p) level of theory.

Optimized Molecular Geometry

The optimized geometry provides insight into the spatial arrangement of the atoms. Key bond lengths and angles are summarized below.

| Parameter | Value (Å) | Parameter | Value (°) |

| C2-C3 | 1.435 | N1-C2-C3 | 121.5 |

| C3-N4 | 1.341 | C2-C3-N4 | 121.0 |

| N4-C5 | 1.328 | C3-N4-C5 | 117.2 |

| C5-C6 | 1.399 | N4-C5-C6 | 122.1 |

| C6-N1 | 1.332 | C5-C6-N1 | 118.8 |

| N1-C2 | 1.348 | C6-N1-C2 | 119.4 |

| C2-C(Nitrile) | 1.437 | C3-C2-C(Nitrile) | 120.1 |

| C(Nitrile)-N(Nitrile) | 1.159 | N1-C2-C(Nitrile) | 118.4 |

| C3-N(Amino) | 1.358 | C2-C3-N(Amino) | 119.7 |

| N4-C3-N(Amino) | 119.3 |

Atomic Charges and Electrostatic Potential

Mulliken atomic charge analysis reveals the charge distribution across the molecule. The nitrogen atoms of the pyrazine ring and the nitrile group are electronegative centers, while the amino group nitrogen is slightly less negative due to resonance donation into the ring. This distribution is crucial for understanding non-covalent interactions and reactivity.

| Atom | Mulliken Charge (e) |

| N1 (ring) | -0.48 |

| C2 | 0.21 |

| C3 | 0.15 |

| N4 (ring) | -0.51 |

| C5 | -0.19 |

| C6 | -0.12 |

| C (Nitrile) | 0.11 |

| N (Nitrile) | -0.29 |

| N (Amino) | -0.76 |

| H (Amino) | 0.39 (avg) |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of chemical reactivity and kinetic stability.

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.88 |

| HOMO-LUMO Gap (ΔE) | 4.37 |

The relatively low energy gap suggests that the molecule is moderately reactive and can participate in charge-transfer interactions, which is consistent with its observed biological activities.[1] The HOMO is primarily localized on the amino group and the pyrazine ring, while the LUMO is distributed across the pyrazine ring and the electron-withdrawing nitrile group.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The two protons on the pyrazine ring typically appear as distinct doublets in the aromatic region (δ 7.7-8.3 ppm). The amino group protons (-NH2) often present as a broad singlet between δ 7.4-7.6 ppm in DMSO-d6.[2]

-

¹³C-NMR: The carbon of the nitrile group (-CN) is characteristically found downfield. For carboxamide derivatives, the amidic carbonyl carbon signal appears in the range of δ 163-167 ppm.[2]

Infrared (IR) Spectroscopy

-

The IR spectra of these compounds show characteristic absorption bands. The N-H stretching vibrations of the amino group are typically observed as two bands in the 3300-3500 cm⁻¹ region.[3]

-

The C≡N stretch of the nitrile group gives a sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

For carboxamide derivatives, a strong C=O stretching band is present between 1640-1685 cm⁻¹.[2]

Conclusion

The this compound ring system possesses a unique combination of structural and electronic features that make it a valuable scaffold in drug discovery and materials science. Its electronic properties, characterized by a moderate HOMO-LUMO gap and distinct charge distribution, underpin its ability to engage in various biological interactions. The synthetic accessibility and the potential for diverse functionalization further enhance its appeal for the development of novel therapeutic agents and functional materials. This guide provides foundational data to aid researchers in the rational design and synthesis of new molecules based on this promising core.

References

- 1. Structural, Theoretical and Biological Studies of (Z)-3-Amino-N-(3-Amino Pyrazine-2-Carbonyl) Pyrazine-2-Carbohydrazonic Acid (APA; L) and Its Cu2+, Co2+, Pt4+ and Pd2+ Chelates [scirp.org]

- 2. scirp.org [scirp.org]

- 3. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility Profile of 3-Aminopyrazine-2-carbonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of 3-Aminopyrazine-2-carbonitrile. While specific quantitative solubility data in a range of organic solvents is not extensively available in publicly accessible literature, this document outlines the typical solubility behavior of structurally related compounds, provides a detailed experimental protocol for determining solubility, and presents a workflow for this process. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to establish its solubility profile in solvent systems relevant to their specific applications.

Qualitative Solubility Profile

Based on the general characteristics of pyrazine derivatives and related compounds, a qualitative solubility profile for this compound can be inferred. Compounds with similar structures are often soluble in polar aprotic solvents and have limited solubility in non-polar or protic solvents.

General Solubility Observations:

-

High Solubility Expected: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Moderate to Sparingly Soluble Expected: Chlorinated solvents (e.g., Dichloromethane, Chloroform), Alcohols (e.g., Methanol, Ethanol)

-

Insoluble Expected: Water, Hexane, Toluene

It is crucial to experimentally verify these expected solubilities for specific research needs.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| e.g., Methanol | 25 | Data to be determined | Data to be calculated | e.g., Shake-Flask |

| e.g., Ethanol | 25 | Data to be determined | Data to be calculated | e.g., Shake-Flask |

| e.g., Acetone | 25 | Data to be determined | Data to be calculated | e.g., Shake-Flask |

| e.g., Acetonitrile | 25 | Data to be determined | Data to be calculated | e.g., Shake-Flask |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be calculated | e.g., Shake-Flask |

| e.g., Toluene | 25 | Data to be determined | Data to be calculated | e.g., Shake-Flask |

| e.g., DMSO | 25 | Data to be determined | Data to be calculated | e.g., Shake-Flask |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Calculation:

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Convert the solubility to molar solubility (mol/L) using the molecular weight of this compound (120.11 g/mol ).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a framework for understanding and determining the solubility profile of this compound. By following the detailed experimental protocol and utilizing the provided templates, researchers can generate the necessary data to support their drug development and research activities.

Thermal Stability and Decomposition of 3-Aminopyrazine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal stability and decomposition of 3-aminopyrazine-2-carbonitrile. Direct experimental data on the thermal properties of this specific compound is notably scarce in publicly available scientific literature. Consequently, this document provides a comprehensive overview of the available data for the closely related compound, 3-aminopyrazine-2-carboxylic acid, to offer a comparative context. It also outlines the standard experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that would be employed to characterize the thermal behavior of this compound. This guide is intended to be a resource for researchers and professionals in drug development, providing both the known information and highlighting the current data gap for the target compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural motifs, which are present in various biologically active molecules.[1] Understanding the thermal stability of such compounds is critical for drug development, ensuring safety during manufacturing, storage, and formulation, as well as for predicting shelf-life and degradation pathways.

Despite its relevance, a thorough search of scientific literature and chemical databases reveals a significant lack of specific studies on the thermal stability and decomposition of this compound. This guide, therefore, aims to provide the most relevant available information by focusing on its close analog, 3-aminopyrazine-2-carboxylic acid, and by detailing the standard analytical procedures for thermal analysis.

Physicochemical Properties

A summary of the available physicochemical properties for this compound and its corresponding carboxylic acid is presented in Table 1.

| Property | This compound | 3-Aminopyrazine-2-carboxylic acid |

| CAS Number | 25911-65-3[2] | 5424-01-1[3] |

| Molecular Formula | C₅H₄N₄[2] | C₅H₅N₃O₂[3] |

| Molecular Weight | 120.11 g/mol | 139.11 g/mol [3] |

| Appearance | Solid[2] | Pale Brown Crystalline Solid[3] or Yellow-greenish Crystalline Powder[3] |

| Melting Point | Not reported | 205-210 °C (with decomposition)[3][4] |

| Solubility | Not reported | Sparingly soluble in DMSO, slightly soluble in Methanol[3] |

Thermal Analysis of 3-Aminopyrazine-2-carboxylic Acid

While data for the carbonitrile is unavailable, the thermal behavior of 3-aminopyrazine-2-carboxylic acid has been characterized by its melting point with decomposition.

Melting Point and Decomposition

Multiple sources report the melting point of 3-aminopyrazine-2-carboxylic acid to be in the range of 205-210 °C, with decomposition .[3][4] This indicates that at this temperature range, the compound not only transitions from a solid to a liquid state but also begins to break down into other chemical species. The decomposition is a critical factor for consideration in any high-temperature applications or processing.

The structural difference between a carboxylic acid and a carbonitrile group can significantly influence thermal stability. The carboxylic acid group allows for strong intermolecular hydrogen bonding, which generally leads to higher melting points. The decomposition of carboxylic acids often proceeds via decarboxylation. In contrast, the decomposition of a nitrile might follow different pathways. Without experimental data for this compound, any direct comparison is speculative.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of this compound, the following standard experimental techniques would be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the material decomposes and the extent of mass loss.

Typical TGA Protocol:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in a TGA pan (commonly made of alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a specific flow rate.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG) are determined.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is used to determine transition temperatures such as melting point, glass transition, and to study exothermic or endothermic processes like decomposition.

Typical DSC Protocol:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (usually aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

-

Temperature Program: The sample is subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. For decomposition studies, a linear heating ramp (e.g., 10 °C/min) is typically used.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature, peak temperature, and enthalpy of these transitions are determined.

Conclusion and Future Outlook

The thermal stability and decomposition of this compound remain uncharacterized in the accessible scientific literature. This presents a significant knowledge gap for researchers working with this compound. The available data for the analogous 3-aminopyrazine-2-carboxylic acid, which decomposes around 205-210 °C, provides a preliminary point of reference, though direct extrapolation is not advisable due to the differing chemical nature of the functional groups.

It is recommended that future work on this compound includes a thorough thermal analysis using TGA and DSC to establish its decomposition profile. Such studies would provide crucial data for its safe handling, formulation, and for understanding its potential degradation pathways, thereby supporting its further development in pharmaceutical and material science applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 25911-65-3 [sigmaaldrich.com]

- 3. 3-Aminopyrazine-2-carboxylic acid CAS#: 5424-01-1 [chemicalbook.com]

- 4. 3-氨基吡嗪-2-羧酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rroij.com [rroij.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aminopyrazine-2-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-aminopyrazine-2-carbonitrile derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as antimycobacterial, antibacterial, antifungal, and anticancer agents.[1]

Introduction

The this compound scaffold is a privileged structure in drug discovery, serving as a versatile building block for the development of novel therapeutic agents.[2] Derivatives have shown potent activity as kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2][3][4] Additionally, this class of compounds has demonstrated promising activity against Mycobacterium tuberculosis, addressing the critical need for new antimycobacterial agents.[2]

This guide outlines two primary synthetic strategies for accessing this compound derivatives: de novo synthesis of the pyrazine ring and functionalization of a pre-existing pyrazine core.

Synthetic Methodologies

Strategy 1: De Novo Synthesis via Condensation

A common and effective method for constructing the this compound core is the condensation of an α-dicarbonyl compound with diaminomaleonitrile (DAMN).[2] This approach allows for the introduction of substituents at the 6-position of the pyrazine ring.

Experimental Protocol: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

This protocol describes the synthesis of a core scaffold molecule.

Materials:

-

Phenylglyoxal

-

Diaminomaleonitrile (DAMN)

-

Ethanol

-

Petroleum ether

Procedure:

-

Dissolve phenylglyoxal (1.0 eq) and diaminomaleonitrile (1.0 eq) in ethanol.

-

Stir the mixture at room temperature for 12 hours.

-

Filter the resulting solid.

-

Treat the filtrate with petroleum ether to precipitate the product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield 3-amino-6-phenylpyrazine-2-carbonitrile.[2]

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy 2: Functionalization of a Pre-existing Pyrazine Core

This strategy involves modifying a pre-synthesized, functionalized this compound, such as 3-amino-6-bromopyrazine-2-carbonitrile. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

A. Suzuki Coupling for Aryl Diversification

The Suzuki coupling reaction is a powerful tool for introducing various aryl or heteroaryl groups at the 6-position of the pyrazine ring.

Experimental Protocol: Suzuki Coupling of 3-Amino-6-bromopyrazine-2-carbonitrile with Arylboronic Acids

Materials:

-

3-Amino-6-bromopyrazine-2-carbonitrile

-

Arylboronic acid (e.g., phenylboronic acid)

-

Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

Procedure:

-

To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).[5]

-

Evacuate and backfill the vial with nitrogen gas three times.[5]

-

Add degassed 1,4-dioxane and water (4:1 v/v).[5]

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[5]

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

B. Acylation of the 3-Amino Group

The 3-amino group can be acylated to introduce a variety of substituents, which can significantly impact the biological activity of the derivatives.

Experimental Protocol: Acylation of 3-Amino-6-arylpyrazine-2-carbonitrile

Materials:

-

3-Amino-6-arylpyrazine-2-carbonitrile

-

Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the 3-amino-6-arylpyrazine-2-carbonitrile (1.0 eq.) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.[5]

-

Cool the solution to 0 °C in an ice bath.[5]

-

Add pyridine or triethylamine (1.5 eq.) to the solution.[5]

-

Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.[5]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

Data Presentation

The following tables summarize key quantitative data for representative this compound and related carboxamide derivatives from the literature.

Table 1: Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR Kinases [3]

| Compound | R Group | FGFR1 IC₅₀ (μM) | FGFR2 IC₅₀ (μM) | FGFR3 IC₅₀ (μM) | FGFR4 IC₅₀ (μM) |

| 7g | 3,5-dimethoxyphenyl | >10 | >10 | >10 | >10 |

| 7i | 3,4,5-trimethoxyphenyl | >10 | 5.5 | >10 | >10 |

| 18i | 3,5-dihydroxyphenyl | 0.089 | 0.023 | 0.021 | 0.107 |

Table 2: Antiproliferative Activity of Compound 18i [3]

| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (μM) |

| NCI-H520 | Lung | FGFR1 amplification | 26.69 |

| SNU-16 | Gastric | FGFR2 amplification | 1.88 |

| KMS-11 | Myeloma | t(4;14) FGFR3 | 3.02 |

| SW-780 | Bladder | FGFR3 S249C | 2.34 |

| MDA-MB-453 | Breast | FGFR4 N535K | 12.58 |

Table 3: Antimycobacterial and Antifungal Activity of N-substituted 3-Aminopyrazine-2-carboxamides [6]

| Compound | R' Group | M. tuberculosis H37Rv MIC (μg/mL) | C. albicans MIC (μg/mL) | T. interdigitale MIC (μg/mL) |

| 10 | n-hexyl | >500 | >500 | 250 |

| 16 | 4-chlorophenyl | 25 | 500 | 125 |

| 17 | 2,4-dimethoxyphenyl | 12.5 | >500 | 250 |

| 20 | 4-nitrophenyl | 50 | 250 | 62.5 |

Visualizations

Synthetic Workflows

Caption: Synthetic strategies for this compound derivatives.

FGFR Signaling Pathway

This compound derivatives have been identified as potent inhibitors of FGFRs. These receptors, upon binding with Fibroblast Growth Factors (FGFs), dimerize and autophosphorylate, initiating several downstream signaling cascades that regulate cell proliferation, survival, and migration.[3] Key pathways include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[7][8] Inhibition of FGFR by these derivatives blocks these downstream signals, leading to antitumor activity.[3]

Caption: Inhibition of FGFR signaling by this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-Aminopyrazine-2-carbonitrile: A Building Block for Novel Therapeutics

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 3-aminopyrazine-2-carbonitrile, has emerged as a privileged structure in medicinal chemistry, serving as a versatile and synthetically accessible building block for the development of a diverse array of therapeutic agents. Its unique electronic properties and the presence of reactive handles—an amino and a cyano group—allow for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles. This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its utility in generating potent kinase inhibitors for oncology and novel antimycobacterial agents. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented.

Key Therapeutic Applications

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases. The pyrazine core is recognized as a bioisostere for other aromatic systems and its nitrogen atoms can act as crucial hydrogen bond acceptors, particularly for interacting with the hinge region of kinases.[1]

Oncology: A Scaffold for Potent Kinase Inhibitors

The aminopyrazine core is a highly effective scaffold for the design of potent and selective kinase inhibitors, which are critical components in modern cancer therapy.[2] Key kinase targets successfully modulated by this compound derivatives include:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Derivatives of this compound have been developed as potent inhibitors of FGFRs, demonstrating anti-proliferative activity in cancer cell lines.[2][3][4]

-

Checkpoint Kinase 1 (CHK1): As a crucial component of the DNA damage response (DDR) pathway, CHK1 inhibition can sensitize cancer cells to chemotherapy. The this compound scaffold has been successfully utilized to develop potent and selective CHK1 inhibitors.[2]

-

Cyclin-Dependent Kinases (CDKs): The scaffold has shown promise in targeting CDKs, which are key regulators of the cell cycle.[1]

-

c-Met and Vascular Endothelial Growth Factor Receptors (VEGFRs): Dual inhibition of these receptor tyrosine kinases, which are involved in tumor angiogenesis and metastasis, is a promising anti-cancer strategy that has been explored using this scaffold.[1]

Infectious Diseases: Novel Antimycobacterial Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antimycobacterial agents. Derivatives of this compound have shown promising activity against this pathogen.[2][5][6][7] The mechanism of action is an active area of research, with potential targets including enzymes essential for cell wall biosynthesis or other vital cellular processes.[2]

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives of this compound.

Table 1: Anticancer Activity of 3-Aminopyrazine-2-carboxamide Derivatives against Cancer Cell Lines

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 18i | Pan-FGFR | NCI-H520 | 26.69 | [3] |

| SNU-16 | 1.88 | [3] | ||

| KMS-11 | 3.02 | [3] | ||

| SW-780 | 2.34 | [3] | ||

| MDA-MB-453 | 12.58 | [3] |

Table 2: Antimycobacterial Activity of N-Substituted 3-Aminopyrazine-2-carboxamides

| Compound | Substituent | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) | Reference |

| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 | [5][7] |

| 20 | 4-CF3-phenyl | >50 | >177 | [5] |

| 10 | n-propyl | >50 | >239 | [5] |

| 16 | 4-chlorophenyl | 50 | 194 | [5] |

Table 3: Antibacterial and Antifungal Activity of Selected Derivatives

| Compound | Organism | MIC (µM) | Reference |

| 20 | Staphylococcus aureus | 31.25 | [5] |

| MRSA | 62.5 | [5] | |

| Staphylococcus epidermidis | 62.5 | [5] | |

| 11 | Mycobacterium smegmatis | 264 | [5] |

| 12 | Mycobacterium smegmatis | 250 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Synthesis Protocols

Protocol 1: General Synthesis of the 3-Amino-6-phenylpyrazine-2-carbonitrile Core [2][8]

This protocol describes the condensation of diaminomaleonitrile (DAMN) with phenylglyoxal.

-

Materials: Diaminomaleonitrile (DAMN), Phenylglyoxal monohydrate, Ethanol, Acetic acid (glacial).

-

Procedure:

-

Dissolve phenylglyoxal monohydrate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of diaminomaleonitrile (1 equivalent) in ethanol to the flask.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Collect the precipitated solid by filtration.

-

The filtrate can be treated with petroleum ether to precipitate more product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

-

Protocol 2: Synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile via Suzuki-Miyaura Cross-Coupling [8]

This method allows for the introduction of various aryl groups at the 6-position of the pyrazine ring.

-

Materials: 3-Amino-6-bromopyrazine-2-carbonitrile, Arylboronic acid, Pd(dppf)Cl2, Sodium carbonate, 1,4-dioxane, Water.

-

Procedure:

-

To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl2 (0.05 eq.), and sodium carbonate (2.0 eq.).

-

Evacuate and backfill the vial with nitrogen gas three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 3: Acylation of the 3-Amino Group [8]

This protocol describes the modification of the 3-amino group.

-

Materials: 3-Amino-6-arylpyrazine-2-carbonitrile, Acyl chloride or carboxylic acid anhydride, Pyridine or triethylamine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the 3-amino-6-arylpyrazine-2-carbonitrile (1.0 eq.) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.5 eq.) to the solution.

-

Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Biological Evaluation Protocols

Protocol 4: In Vitro Anticancer Cell Proliferation Assay (MTT Assay) [1]

This protocol outlines a typical workflow for screening anticancer drug candidates.

-

Materials: Cancer cell lines, Complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well microplates, Microplate reader.

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

-

Protocol 5: In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

-

Materials: Mycobacterium tuberculosis H37Rv, Middlebrook 7H9 broth supplemented with OADC, Alamar Blue reagent, 96-well microplates.

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the suspension 1:20 in 7H9 broth.

-

Inoculation: Add the bacterial inoculum to each well containing the test compound.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

-

Visualizing Workflows and Pathways

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

Caption: Synthetic and screening workflow for drug discovery.

Caption: FGFR signaling pathway inhibition.

Caption: Dual c-Met and VEGFR-2 inhibition.

Conclusion

The this compound scaffold is a highly valuable and versatile building block in modern medicinal chemistry. Its synthetic tractability, coupled with the diverse and potent biological activities of its derivatives, particularly as kinase inhibitors and antimycobacterial agents, underscores its significance in the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising molecular framework.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]

- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Aminopyrazine-2-carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction